molecular formula C8H4ClF4NO B061367 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide CAS No. 186517-42-0

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide

Cat. No.: B061367
CAS No.: 186517-42-0
M. Wt: 241.57 g/mol
InChI Key: OQHHVMDGJULHEK-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H3ClF4NO It is characterized by the presence of a benzamide core substituted with chloro, fluoro, and trifluoromethyl groups

Scientific Research Applications

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.

    Amidation Reaction: The benzoic acid derivative is then subjected to an amidation reaction with ammonia or an amine to form the benzamide. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide
  • 2-Chloro-6-fluorobenzamide
  • 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the trifluoromethyl group, makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-2-fluoro-6-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHHVMDGJULHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378685
Record name 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186517-42-0
Record name 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186517-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186517-42-0
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Synthesis routes and methods

Procedure details

420 g of thionyl chloride was added to 286 g of 3-chloro-2-fluoro-6-trifluoromethylbenzoic acid, and to the resultant mixture was further added 5 drops of triethylamine and the mixture then heated at reflux for 4 hours. After cooling, the reaction mixture was concentrated under reduced pressure, and 3-chloro-2-fluoro-6-trifluoromethylbenzoyl chloride obtained was added into 1 liter of 28% aqueous ammonia solution, which has be cooled down to 5° C. over 10 minutes with stirring. Then. the solution was further stirred for 1 hour at room temperature. The reaction mixture was extracted with ether, and the extract was washed with water and with saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude crystals obtained were washed with n-hexane and then filtered to obtain 266 g of the title compound(mp. 123-125° C.).
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420 g
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286 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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